2-(4-Cyanophenyl)thiazole-4-carboxylic acid
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Overview
Description
2-(4-Cyanophenyl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a cyanophenyl group at the 2-position and a carboxylic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-(4-Cyanophenyl)thiazole-4-carboxylic acid typically involves the reaction of 4-cyanobenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(4-Cyanophenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and amines
Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
Scientific Research Applications
2-(4-Cyanophenyl)thiazole-4-carboxylic acid has significant applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-Cyanophenyl)thiazole-4-carboxylic acid include:
2-(4-Pyridyl)thiazole-4-carboxylic acid: Used as a pharmaceutical intermediate and in organic synthesis.
2-(4-Chlorophenyl)thiazole-4-carboxylic acid: Known for its antimicrobial properties.
2-(4-Bromophenyl)thiazole-4-carboxylic acid: Studied for its potential antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H6N2O2S |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-(4-cyanophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6N2O2S/c12-5-7-1-3-8(4-2-7)10-13-9(6-16-10)11(14)15/h1-4,6H,(H,14,15) |
InChI Key |
CRWHJXGOSWJZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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